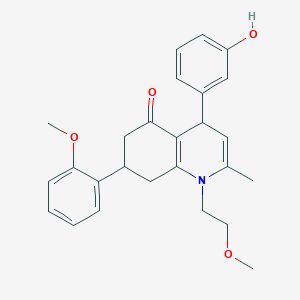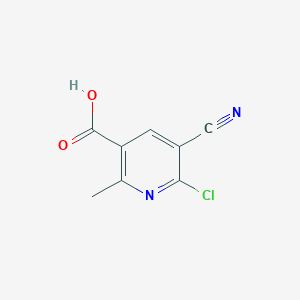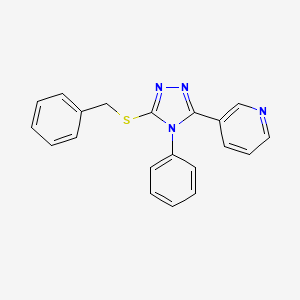![molecular formula C8H5F3N2S B11769671 2-(Trifluoromethyl)benzo[d]thiazol-7-amine CAS No. 58460-22-3](/img/structure/B11769671.png)
2-(Trifluoromethyl)benzo[d]thiazol-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)benzo[d]thiazol-7-amine is a heterocyclic compound that contains a thiazole ring fused with a benzene ring and a trifluoromethyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)benzo[d]thiazol-7-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzenethiol with trifluoroacetic anhydride, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trifluoromethyl)benzo[d]thiazol-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole and benzene derivatives.
Applications De Recherche Scientifique
2-(Trifluoromethyl)benzo[d]thiazol-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic or optical properties
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethyl)benzo[d]thiazol-7-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, further contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzothiazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(Trifluoromethyl)benzothiazole: Similar structure but without the amine group, affecting its reactivity and applications.
Benzothiazole: The parent compound without any substituents, used as a reference for comparing the effects of different substituents
Uniqueness
2-(Trifluoromethyl)benzo[d]thiazol-7-amine is unique due to the presence of both the trifluoromethyl group and the amine group. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the amine group provides additional sites for chemical modification and interaction with biological targets .
Propriétés
Numéro CAS |
58460-22-3 |
|---|---|
Formule moléculaire |
C8H5F3N2S |
Poids moléculaire |
218.20 g/mol |
Nom IUPAC |
2-(trifluoromethyl)-1,3-benzothiazol-7-amine |
InChI |
InChI=1S/C8H5F3N2S/c9-8(10,11)7-13-5-3-1-2-4(12)6(5)14-7/h1-3H,12H2 |
Clé InChI |
AYORGKIOKMNGHZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)N=C(S2)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11769596.png)

![Methyl 2-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B11769603.png)




![3-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B11769636.png)

![5-Bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carbonitrile](/img/structure/B11769651.png)



